N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs with antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death . In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tubercular activity.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness
N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique vinyl group, which can participate in additional chemical reactions, potentially leading to a broader range of applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-ethenyl-N-ethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-3-9-5-6-11-14-7-10(15(11)8-9)12(16)13-4-2/h3,5-8H,1,4H2,2H3,(H,13,16) |
InChI Key |
BQVFOOCPSXEDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C2N1C=C(C=C2)C=C |
Origin of Product |
United States |
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